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Compound of Interest

Compound Name: 1H-Indole-3-propanol

Cat. No.: B1294426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1H-
Indole-3-propanol (also known as homotryptophol), a significant heterocyclic compound. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear and accessible format for researchers and

professionals in drug development and chemical analysis.

Spectroscopic Data Summary
The empirical formula for 1H-Indole-3-propanol is C₁₁H₁₃NO, with a molecular weight of

175.23 g/mol .[1] The following tables summarize the quantitative data obtained from ¹H NMR,

¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.98 br s 1H N-H

7.55 d 1H Ar-H

7.32 d 1H Ar-H

7.11 t 1H Ar-H

7.03 t 1H Ar-H

6.98 s 1H Ar-H (indole C2-H)

3.68 t 2H -CH₂-OH

2.81 t 2H Ar-CH₂-

1.95 p 2H -CH₂-CH₂-CH₂-

¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Carbon Atom Assignment

136.3 C-7a

127.4 C-3a

122.0 C-2

121.2 C-5

119.0 C-4

118.6 C-6

115.0 C-3

111.2 C-7

61.9 -CH₂-OH

32.0 Ar-CH₂-

21.4 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

3400 O-H stretch

3300 N-H stretch

3050 Aromatic C-H stretch

2930 Aliphatic C-H stretch

1450 Aromatic C=C stretch

1090 C-O stretch

740 C-H out-of-plane bend

Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

175 40 [M]⁺ (Molecular Ion)

130 100 [M - CH₂CH₂OH]⁺

131 35 [M - C₂H₄O]⁺

103 20 [C₇H₇N]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample

of 1H-Indole-3-propanol, obtained from Tokyo Kasei Kogyo Company, Ltd., was dissolved in

an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Tetramethylsilane (TMS) was

used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, the

spectrum was acquired with a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C

NMR, a proton-decoupled sequence was used to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum was obtained using a CAPILLARY CELL: NEAT technique.[1] A drop of

neat 1H-Indole-3-propanol from Tokyo Kasei Kogyo Company, Ltd. was placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.[1] The

spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty

cell was recorded and subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

The sample was introduced into the gas chromatograph, where it was vaporized and separated

from any impurities. The separated compound then entered the mass spectrometer, where it
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was ionized using electron ionization (EI). The resulting charged fragments were separated by

their mass-to-charge ratio (m/z) to produce the mass spectrum. The major fragments observed

were at m/z 130, 175, and 131.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like 1H-Indole-3-propanol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1H-Indole-3-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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